4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the overall reaction scheme.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It may include discussing its stereochemistry, functional groups, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves discussing the chemical reactions that the compound undergoes. It may include its reactivity, the types of reactions it undergoes (e.g., substitution, addition, elimination, etc.), and the products formed.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, density, refractive index, optical rotation, and other relevant properties.Scientific Research Applications
Formation and Chemical Reactions
Research on 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) and its analogs has explored various chemical reactions and formations, including the synthesis of cyclic peroxides and dioxanes. One study detailed the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) with various alkenes, including 1,1-bis(4-fluorophenyl)ethene, leading to the formation of cyclic peroxides in moderate-to-good yields. This reaction mechanism highlights the role of manganese(III)-induced 1,2-dioxane ring formation and radical side reactions (Nishino et al., 1991).
Liquid Crystal Synthesis and Properties
Significant work has been conducted on the synthesis and properties of liquid crystals incorporating cyclohexane structures, often involving fluorophenyl groups. For example, the mesogenic properties of carborane-containing liquid crystals were compared with hydrocarbon analogs, including trans-cyclohexyl derivatives. These studies reveal the complex behaviors of such materials in their pure states and as binary mixtures, underscoring the influence of specific structural modifications on liquid crystalline phases and their thermal stability (Czupryński, 1999).
Advanced Material Development
Further research has extended into the development of advanced materials, such as aromatic polyamides and polyimides containing cyclohexane structures. These materials, developed through nucleophilic substitution reactions and polycondensation processes, exhibit notable thermal stability, solubility in polar aprotic solvents, and mechanical properties suitable for various applications. The synthesis of these polymers involves intricate reactions that result in materials with high glass transition temperatures and excellent thermal degradation resistance, demonstrating the potential for high-performance applications (Hsiao et al., 1999).
Safety And Hazards
This involves discussing the safety and hazards associated with the compound. It could include its toxicity, flammability, reactivity, and any precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research, and any modifications to the compound that could enhance its properties or applications.
Please note that the availability of this information will depend on how extensively the compound has been studied. For a specific compound, it’s always a good idea to look up research articles, patents, and safety data sheets for the most accurate and up-to-date information.
properties
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOKSKCHPPDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162015 |
Source
|
Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) | |
CAS RN |
82832-29-9 |
Source
|
Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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